4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
4,6-diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-4-2-3-5-13(9)21-8-10-6-11-14(18)12(7-17)15(19)20-16(11)22-10/h2-5,10H,6,8H2,1H3,(H4,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYKVPDVLMSCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CC3=C(C(=C(N=C3O2)N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of multiple amino groups and a carbonitrile group in its structure suggests it could form multiple bonds and interactions with target proteins, potentially altering their function.
Biochemical Pathways
Compounds with similar structures have been found to play roles in various biochemical pathways, including those involved in cell signaling, metabolism, and dna synthesis.
Pharmacokinetics
Its molecular weight (282.3 g/mol) suggests it could be well-absorbed in the body. The presence of polar amino and carbonitrile groups could influence its distribution and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structure, it could potentially interact with various cellular targets, leading to a range of possible effects. More research is needed to elucidate these effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s amino groups could undergo protonation or deprotonation depending on the pH, potentially affecting its interaction with targets.
Biological Activity
N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
- Chemical Formula : C17H15ClN4O2
- Molecular Weight : 344.78 g/mol
- CAS Number : 866896-30-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects by modulating enzyme activity or binding to receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit key enzymes associated with cancer cell proliferation and microbial growth .
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited IC50 values as low as 1.1 μM.
- HCT-116 (colon cancer) : Showed IC50 values around 2.6 μM.
- HepG2 (liver cancer) : Displayed IC50 values of approximately 1.4 μM .
The mechanism of action appears to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, thereby leading to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could serve as a potential candidate for developing new antimicrobial agents .
Data Table: Biological Activity Summary
Case Studies
A notable study published in 2021 synthesized various triazole derivatives, including N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The study reported that these compounds exhibited not only significant anticancer activity but also promising antimicrobial effects against clinically relevant pathogens .
In another investigation focusing on structure-activity relationship (SAR) analysis, modifications to the triazole ring and substituents were shown to enhance both anticancer and antimicrobial activities, indicating the potential for further optimization in drug design .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, particularly in drug development. Research indicates that compounds with similar structures may serve as inhibitors in various biochemical pathways, making them candidates for therapeutic agents against diseases such as cancer and infectious diseases.
Case Study: Anticancer Activity
A study investigating the structure-activity relationship of pyridine derivatives found that modifications to the furo[2,3-b]pyridine core could enhance anticancer properties. The presence of amino groups in 4,6-diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile suggests a potential for interactions with biological targets involved in cancer cell proliferation and survival mechanisms .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis techniques. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to characterize the compound and confirm its structure post-synthesis .
The versatility of this compound extends beyond medicinal chemistry:
- Pharmaceutical Development : As a lead compound for designing new drugs targeting specific diseases.
- Biochemical Research : As a tool for studying biochemical pathways due to its ability to inhibit specific enzymes or receptors.
- Agricultural Chemicals : Potential use in developing agrochemicals that target specific pests or diseases in crops.
While the exact mechanism of action remains under investigation, preliminary studies suggest that this compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions due to its functional groups . Such interactions are critical for modulating biological responses.
Comparison with Similar Compounds
Core Structure Variations
4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile (CAS 1345455-08-1)
- Substituents: Position 2 has a trifluoromethyl group instead of (2-methylphenoxy)methyl.
- The reduced steric bulk compared to the phenoxy group may improve membrane permeability [14].
- Synthesis : Likely involves fluorinated intermediates, contrasting with the ether linkage synthesis in the target compound.
2-[(2-Methylphenoxy)methyl]-4,6-di(1H-pyrrol-1-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile (CAS 672951-92-7)
- Substituents: Amino groups at positions 4 and 6 replaced with pyrrole rings.
- Impact: Pyrrole’s aromaticity and hydrogen-bonding capability may enhance π-π stacking in protein binding but reduce solubility due to hydrophobicity. The amino groups in the target compound offer hydrogen-bond donors, critical for interactions with biological targets [13].
4,6-Diamino-2-oxo-1-phenyl-3H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 124476-81-9)
- Core : Pyrrolo[2,3-b]pyridine (nitrogen at position 1) instead of furopyridine.
- Substituents : Oxo at position 2 and phenyl at position 1.
- Impact : The oxo group introduces hydrogen-bond acceptor properties, while the phenyl group adds steric bulk. The pyrrolo core’s electron-rich nature contrasts with the furan’s oxygen lone pairs, affecting redox properties [12].
Functional Group Comparisons
Carbonitrile Positioning
- The carbonitrile at position 5 is conserved across analogues, suggesting its role as a meta-directing group in electrophilic substitutions.
Amino vs. Heterocyclic Substituents
- Amino groups at 4 and 6 (target compound) vs. thienyl () or pyrazolo (–10) substituents: Amino groups improve water solubility and serve as hydrogen-bond donors. Thienyl/pyrazolo groups enhance aromatic surface area for hydrophobic interactions but may reduce metabolic stability [2][9].
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | Notable Data (if available) |
|---|---|---|---|
| Target Compound | C₁₇H₁₆N₄O₂ | 2-(2-methylphenoxy)methyl, 4,6-NH₂ | No melting point/IR data [13] |
| 4,6-Diamino-2-CF₃ analogue | C₁₂H₁₀F₃N₅O | 2-CF₃ | N/A [14] |
| CAS 672951-92-7 | C₂₄H₂₀N₄O₂ | 4,6-pyrrole, 2-(2-methylphenoxy)methyl | Molecular weight: 396.44 [13] |
| 4,6-Diamino-2-oxo-1-phenyl (CAS 124476-81-9) | C₁₄H₁₁N₅O | 2-oxo, 1-phenyl | Flash point: 401.1°C [12] |
Q & A
Q. What are the optimal synthetic pathways for 4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution and cyclization reactions. A common approach uses dimethylformamide (DMF) as a solvent and palladium on carbon (Pd/C) as a catalyst to enhance substitution efficiency . Reaction monitoring via HPLC ensures intermediate purity and product formation . For yield optimization, explore solvent polarity adjustments (e.g., ethanol-water mixtures) and temperature gradients (e.g., reflux vs. room temperature), as demonstrated in analogous pyridine-carbonitrile systems .
Q. How can the compound’s structural integrity be validated during synthesis?
- Methodological Answer : Use a combination of X-ray crystallography (for solid-state conformation) and NMR/FTIR spectroscopy (for functional group verification). For example, monoclinic crystal systems (e.g., P21/n space group) provide precise bond-length data, while amino and nitrile groups can be confirmed via FTIR peaks at ~3350 cm⁻¹ (N-H stretch) and ~2200 cm⁻¹ (C≡N stretch) .
Q. What solvent systems are suitable for solubility studies, given the compound’s hydrophobic moieties?
- Methodological Answer : Test Hansen solubility parameters using dimethyl sulfoxide (DMSO) or acetonitrile as primary solvents due to their high polarity. Co-solvent systems (e.g., DMSO:water gradients) can improve aqueous solubility for biological assays. For example, analogous dihydrofuropyridines show enhanced solubility in 70:30 DMSO:water mixtures .
Q. How can purity be assessed prior to biological testing?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm for aromatic systems) and elemental analysis (C, H, N percentages within ±0.3% of theoretical values). For trace impurities, mass spectrometry (LC-MS) identifies byproducts like unreacted precursors or oxidation derivatives .
Q. What in vitro screening models are appropriate for preliminary bioactivity assessment?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or phosphatase targets) with IC₅₀ determination via fluorometric or colorimetric substrates. For example, pyridine-carbonitrile derivatives exhibit low micromolar Ki values against kinases, validated via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities and conformational stability. Align results with experimental IC₅₀ data to validate predictive accuracy. Reference frameworks for similar dihydrofuropyridines highlight the importance of π-π stacking and hydrogen bonding in active sites .
Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer : Conduct kinetic assays under varied pH/temperature to identify assay-dependent artifacts. Use surface plasmon resonance (SPR) to measure real-time binding kinetics, distinguishing competitive vs. non-competitive inhibition. Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic consistency .
Q. How can process simulation improve scale-up synthesis while maintaining stereochemical purity?
- Methodological Answer : Implement computational fluid dynamics (CFD) to model mixing efficiency in batch reactors. Optimize parameters like agitation rate (e.g., 200–400 rpm) and residence time using Aspen Plus®. Membrane separation technologies (e.g., nanofiltration) can isolate enantiomers during downstream processing .
Q. What advanced analytical techniques characterize degradation products under stress conditions?
- Methodological Answer : Use LC-HRMS/MS with electrospray ionization (ESI) to identify oxidative or hydrolytic degradation pathways. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with principal component analysis (PCA) reveal dominant degradation mechanisms .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological efficacy?
- Methodological Answer :
Design a SAR (Structure-Activity Relationship) library with halogen (F, Cl) or methoxy substitutions at the 2-methylphenoxy group. Compare pharmacokinetic properties (e.g., LogP, plasma protein binding) using in silico tools (Schrödinger QikProp) and in vitro ADMET assays (Caco-2 permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
